ZD 7288 mechanism of action in neurons
ZD 7288 mechanism of action in neurons
An In-depth Technical Guide on the Core Mechanism of Action of ZD 7288 in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7288, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-methylaminopyrimidinium chloride, is a crucial pharmacological tool extensively utilized in neuroscience research.[1] It is recognized as a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[2][] These channels, also known as "pacemaker channels," are critical in regulating neuronal excitability, rhythmicity, and synaptic plasticity.[][4] This guide provides a comprehensive overview of the mechanism of action of ZD 7288 in neurons, focusing on its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
The primary mechanism of action of ZD 7288 is the blockade of HCN channels. HCN channels are unique voltage-gated ion channels that open upon membrane hyperpolarization and are modulated by intracellular cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP).[] The inward current generated by the flow of cations (Na+ and K+) through HCN channels is termed I(h) (or I(f) in the heart).[1][] ZD 7288 inhibits this I(h) current.[1][5]
The blockade of HCN channels by ZD 7288 is not voltage-independent and requires the channel to be in an open state.[6] The drug is thought to act from the intracellular side of the membrane, effectively getting "trapped" within the pore of the channel once it has entered.[5][6] This leads to a slow onset and largely irreversible inhibition of the I(h) current.[5] By blocking this depolarizing current, ZD 7288 causes a hyperpolarization of the neuronal resting membrane potential and an increase in the input resistance of the neuron.[7][8]
Signaling Pathways and Logical Relationships
The action of ZD 7288 initiates a cascade of events that ultimately alter neuronal function. The following diagrams illustrate these pathways and relationships.
Caption: Signaling pathway of ZD 7288 action in neurons.
Caption: Logical relationships of ZD 7288's effects.
Quantitative Data Summary
The effects of ZD 7288 have been quantified across various experimental paradigms. The following tables summarize key findings.
Table 1: Inhibitory Concentrations of ZD 7288
| Target | IC50 Value | Cell Type/Preparation | Reference |
| HCN Channels | 15.0 µM | Not specified | [9] |
| hHCN1 | 201 ± 19 µM (for Cs+) | HEK293 cells | [10] |
| hHCN2 | 206 ± 30 µM (for Cs+) | HEK293 cells | [10] |
| hHCN3 | 157 ± 16 µM (for Cs+) | HEK293 cells | [10] |
| hHCN4 | 175 ± 20 µM (for Cs+) | HEK293 cells | [10] |
| mHCN1 | 40.5 ± 3.3 µM | HEK293 cells | [6] |
| Na+ Channels | 1.17 µM | Dorsal root ganglion neurons | [9] |
Table 2: Electrophysiological Effects of ZD 7288 in Neurons
| Parameter | Effect | Concentration | Neuron Type | Reference |
| Resting Membrane Potential | Hyperpolarization by 5.9 ± 0.5 mV | 10 µM | Hippocampal CA1 neurons | [7] |
| Resting Membrane Potential | Hyperpolarization by 5.4 mV | 30 µM | Cerebellar mossy fiber boutons | [8] |
| Input Resistance | Increased by 17.9 ± 4.1% | 10 µM | Hippocampal CA1 neurons | [7] |
| Input Resistance | Doubled (794 ± 48 MΩ to 1681 ± 185 MΩ) | 30 µM | Cerebellar mossy fiber boutons | [8] |
| Action Potential Conduction Velocity | Decreased by 8.0 ± 2.8% | 30 µM | Myelinated cerebellar mossy fibers | [8] |
| Action Potential Conduction Velocity | Decreased by 9.2 ± 0.9% | 30 µM | Unmyelinated cerebellar parallel fibers | [8] |
| High-Frequency Firing | Reduced failure-free frequency from 854 ± 60 Hz to 426 ± 63 Hz | 30 µM | Cerebellar mossy fibers | [8] |
| IPSC Amplitude | Reduced by ~35% | 10 µM | Parvalbumin-positive interneurons to CA1 pyramidal neurons | [11] |
Table 3: Effects of ZD 7288 on Neurotransmitter Release and Intracellular Calcium
| Parameter | Effect | Concentration | Preparation | Reference |
| Glutamate Release | Decreased to 69.0 ± 2.8% of control | 1 µM | Cultured hippocampal neurons | [2][12] |
| Glutamate Release | Decreased to 31.4 ± 2.0% of control | 5 µM | Cultured hippocampal neurons | [2][12] |
| Glutamate Release | Decreased to 4.4 ± 0.3% of control | 50 µM | Cultured hippocampal neurons | [2][12] |
| Glutamate-induced [Ca2+]i rise | Attenuated to 59.2 ± 2.7% of control | 25 µM | Cultured hippocampal neurons | [2][12] |
| Glutamate-induced [Ca2+]i rise | Attenuated to 41.4 ± 2.3% of control | 50 µM | Cultured hippocampal neurons | [2][12] |
| Glutamate-induced [Ca2+]i rise | Attenuated to 21.0 ± 1.4% of control | 100 µM | Cultured hippocampal neurons | [2][12] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of ZD 7288.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is adapted from methodologies described for studying I(h) currents and the effects of ZD 7288 on neuronal properties.[7][11]
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Slice Preparation:
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Anesthetize an animal (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
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Perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold ACSF.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour before recording.
-
-
Recording:
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Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF at room temperature or 32-34°C.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
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Fill pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
-
Data Acquisition:
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In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., -60 mV) to deactivate I(h).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -130 mV in 10 mV increments) to elicit the I(h) current.
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In current-clamp mode, measure the resting membrane potential and input resistance by injecting small hyperpolarizing current steps.
-
Bath apply ZD 7288 at the desired concentration and repeat the voltage-clamp and current-clamp protocols to determine its effects.
-
Caption: Experimental workflow for patch-clamp electrophysiology.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol is based on methods for measuring glutamate-induced calcium transients in cultured neurons.[12]
-
Cell Culture:
-
Culture primary hippocampal neurons from embryonic or neonatal rodents on glass coverslips.
-
Maintain cultures in a suitable growth medium for 10-14 days in vitro.
-
-
Fluorescent Dye Loading:
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Load cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a balanced salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Excite the Fura-2 loaded cells at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio.
-
Perfuse the cells with a solution containing glutamate (e.g., 50 µM) to induce a calcium influx.
-
After washout and recovery, pre-incubate the cells with various concentrations of ZD 7288 for a defined period (e.g., 20 minutes).
-
Re-apply the glutamate solution in the presence of ZD 7288 and measure the change in the fluorescence ratio.
-
Analyze the data to determine the effect of ZD 7288 on the glutamate-induced [Ca2+]i rise.
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Off-Target Effects and Considerations
While ZD 7288 is a widely used and relatively selective HCN channel blocker, it is important to consider potential off-target effects, especially at higher concentrations. Some studies have reported that ZD 7288 can also block voltage-gated Na+ channels, which could confound the interpretation of its effects on neuronal excitability.[9][13] Therefore, it is crucial to use the lowest effective concentration of ZD 7288 and, where possible, to confirm findings with other HCN channel blockers (e.g., ivabradine) or using genetic knockout models.[11][14]
Conclusion
ZD 7288 is an invaluable tool for investigating the physiological roles of HCN channels in the nervous system. Its primary mechanism of action is the blockade of the I(h) current, leading to membrane hyperpolarization, increased input resistance, and a subsequent reduction in neuronal excitability. These cellular effects have profound implications for synaptic transmission, plasticity, and network oscillations. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is essential for its effective use in advancing our knowledge of neuronal function in both health and disease.
References
- 1. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The HCN Channel Blocker ZD7288 Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 5. A bradycardiac agent ZD7288 blocks the hyperpolarization-activated current (I(h)) in retinal rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of the hyperpolarization-activated current (Ih) blocker ZD 7288 in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 9. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. ZD7288, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is ZD7288 a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
